molecular formula C17H16F3N5O3S B606421 8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one CAS No. 1839081-05-8

8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one

Cat. No.: B606421
CAS No.: 1839081-05-8
M. Wt: 427.4022
InChI Key: BXOYTROLGQRAES-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BTZ-N3 is a potent and selective anti-TB drug candidate. BTZ-N3 is a related click chemistry products based on the molecular mode of activation of BTZ043. BTZ-N3 binds in the essentially same pocket as that of BTZ043. Detailed biochemical studies with cell envelope enzyme fractions of Mycobacterium smegmatis combined with the model biochemical reactivity studies with nucleophiles indicated that, in contrast to BTZ043, the azide analogue may have a different mode of activation for anti-TB activity. Subsequent enzymatic studies with recombinant DprE1 from Mtb followed by MIC determination in NTB1 strain of Mtb (harboring Cys387Ser mutation in DprE1 and is BTZ043 resistant) unequivocally indicated that BTZ-N3 is an effective reversible and noncovalent inhibitor of DprE1.

Properties

CAS No.

1839081-05-8

Molecular Formula

C17H16F3N5O3S

Molecular Weight

427.4022

IUPAC Name

8-azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one

InChI

InChI=1S/C17H16F3N5O3S/c1-9-8-27-16(28-9)2-4-25(5-3-16)15-22-14(26)11-6-10(17(18,19)20)7-12(23-24-21)13(11)29-15/h6-7,9H,2-5,8H2,1H3

InChI Key

BXOYTROLGQRAES-VIFPVBQESA-N

SMILES

CC1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)N=[N+]=[N-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BTZ-N3;  BTZN3;  BTZ N3.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one
Reactant of Route 2
Reactant of Route 2
8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one
Reactant of Route 3
8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one
Reactant of Route 4
8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one
Reactant of Route 5
Reactant of Route 5
8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one
Reactant of Route 6
Reactant of Route 6
8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one

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